molecular formula C17H20N2O2S B4978671 4-benzyl-1-[(5-nitro-2-thienyl)methyl]piperidine

4-benzyl-1-[(5-nitro-2-thienyl)methyl]piperidine

Cat. No. B4978671
M. Wt: 316.4 g/mol
InChI Key: LDBCMGQCYBTIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-[(5-nitro-2-thienyl)methyl]piperidine is a chemical compound that has gained significant attention in the scientific research community. It is a piperidine derivative that has shown promising results in various studies related to its potential therapeutic uses.

Mechanism of Action

The exact mechanism of action of 4-benzyl-1-[(5-nitro-2-thienyl)methyl]piperidine is not fully understood. However, it has been suggested that it works by modulating the activity of certain neurotransmitters in the brain such as serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have shown that 4-benzyl-1-[(5-nitro-2-thienyl)methyl]piperidine has various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, which can have a positive effect on mood and behavior. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-benzyl-1-[(5-nitro-2-thienyl)methyl]piperidine in lab experiments is its potential therapeutic uses. It has shown promising results in various studies related to its potential use in the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for the research on 4-benzyl-1-[(5-nitro-2-thienyl)methyl]piperidine. One direction is to further study its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential use as an antidepressant and anticonvulsant. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 4-benzyl-1-[(5-nitro-2-thienyl)methyl]piperidine involves the reaction of 2-thiophenemethanol with benzylpiperidine in the presence of a base such as sodium hydride. The reaction mixture is then heated to obtain the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-benzyl-1-[(5-nitro-2-thienyl)methyl]piperidine has shown potential in various scientific research applications. It has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antidepressant and anticonvulsant properties.

properties

IUPAC Name

4-benzyl-1-[(5-nitrothiophen-2-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c20-19(21)17-7-6-16(22-17)13-18-10-8-15(9-11-18)12-14-4-2-1-3-5-14/h1-7,15H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBCMGQCYBTIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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